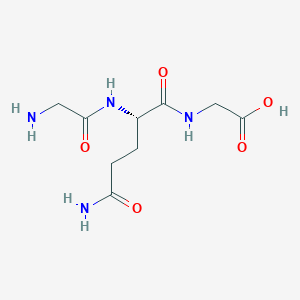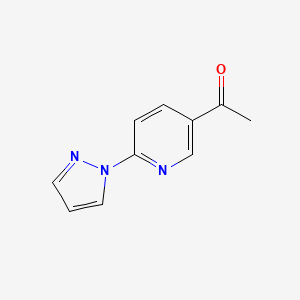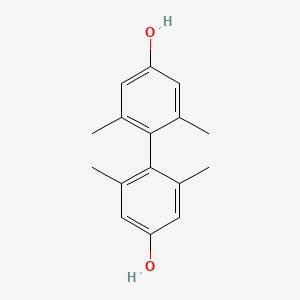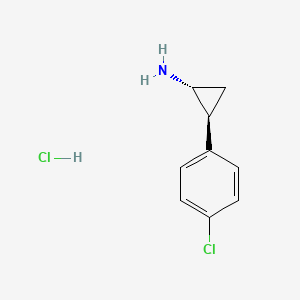
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid
Übersicht
Beschreibung
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic acid (TDFA) is a perfluorinated carboxylic acid that has gained attention in scientific research due to its unique properties. This compound is a highly fluorinated surfactant that has been used in various applications, including as a wetting agent, lubricant, and coating material. In recent years, TDFA has been studied extensively for its potential use in biomedical research, particularly in the area of drug delivery.
Wirkmechanismus
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid is a highly fluorinated surfactant that has unique properties that make it an effective carrier for drug delivery. It has a low surface tension and high spreading coefficient, which allows it to spread easily over surfaces. 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid also has a high solubility in water and organic solvents, which makes it an effective carrier for hydrophobic drugs.
Biochemical and Physiological Effects:
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid has been shown to have low toxicity and is considered to be biocompatible. It has been used in various in vitro and in vivo studies, and has been shown to have minimal effects on cell viability and function. However, more research is needed to fully understand the long-term effects of 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid exposure.
Vorteile Und Einschränkungen Für Laborexperimente
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid has several advantages for use in lab experiments. It is a highly fluorinated surfactant that has unique properties that make it an effective carrier for drug delivery. It also has low toxicity and is considered to be biocompatible. However, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid can be expensive to synthesize, and its use in lab experiments may be limited due to its potential environmental impact.
Zukünftige Richtungen
1. Further research is needed to fully understand the long-term effects of 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid exposure.
2. The potential use of 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid in the treatment of cancer and other diseases should be explored.
3. The development of new synthesis methods for 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid that are more cost-effective and environmentally friendly should be investigated.
4. The use of 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid in the preparation of nanoparticles for drug delivery should be further explored.
5. The potential use of 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid in other applications, such as in the preparation of coatings and lubricants, should be investigated.
Wissenschaftliche Forschungsanwendungen
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid has been studied extensively for its potential use in biomedical research, particularly in the area of drug delivery. It has been shown to be an effective carrier for delivering drugs to specific target sites in the body, such as tumors. 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid has also been used as a surfactant in the preparation of nanoparticles for drug delivery.
Eigenschaften
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F13O2/c11-5(12,3-1-2-4(24)25)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-3H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTVKNABRRCQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F13O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60892327 | |
| Record name | 4-(Perfluorohexyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid | |
CAS RN |
26564-97-6 | |
| Record name | 4-(Perfluorohexyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-2-oxoazepan-1-YL]acetic acid](/img/structure/B3256120.png)
![4-[2-(4-Bromo-phenyl)-vinyl]-1-methyl-pyridinium](/img/structure/B3256141.png)
![Propanenitrile,2-[[(2-ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoro-](/img/structure/B3256143.png)










